NMDA receptor modulator 5

GluN2B NMDA receptor IC50

NMDA receptor modulator 5 (Compound 195) is a highly selective GluN2B negative allosteric modulator (IC50=7 nM) from the substituted 1H-imidazo[4,5-b]pyridin-2(3H)-one class. Its sub-nanomolar potency and subunit selectivity make it the superior research tool versus broad-spectrum antagonists (ketamine, memantine) or first-generation GluN2B tools like ifenprodil (IC50=100-300 nM). Ideal for LTP/LTD studies, HTS assay validation, neuropathic pain models, and SAR benchmarking programs requiring defined GluN2B target engagement.

Molecular Formula C14H11F3N2O3S
Molecular Weight 344.31 g/mol
Cat. No. B12403777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNMDA receptor modulator 5
Molecular FormulaC14H11F3N2O3S
Molecular Weight344.31 g/mol
Structural Identifiers
SMILESCC1(COC2=C(S1)C=CC(=C2)C(F)(F)F)C3=CNC(=O)C(=O)N3
InChIInChI=1S/C14H11F3N2O3S/c1-13(10-5-18-11(20)12(21)19-10)6-22-8-4-7(14(15,16)17)2-3-9(8)23-13/h2-5H,6H2,1H3,(H,18,20)(H,19,21)/t13-/m0/s1
InChIKeyOQPPGZPVQXBCFK-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NMDA Receptor Modulator 5 (Compound 195) Procurement Guide: Potency and Selectivity Data for Neurological Research


NMDA receptor modulator 5, also designated Compound 195 (CAS 2758256-97-0, HY-143396), is a synthetic small-molecule modulator of the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel critical for synaptic plasticity, learning, and memory . This compound is supplied as a research tool for investigating NMDA receptor pharmacology in neurological disease models . It is a derivative of the substituted 1H-imidazo[4,5-b]pyridin-2(3H)-one chemical class, specifically developed to target the GluN2B subunit of the NMDA receptor [1].

Why NMDA Receptor Modulator 5 Cannot Be Replaced by Generic NMDA Antagonists or Other Modulators


Generic substitution is not scientifically valid due to the compound's distinct mechanism and target selectivity. NMDA receptor modulator 5 is a negative allosteric modulator (NAM) selective for the GluN2B subunit [1]. This differs fundamentally from broad-spectrum, competitive NMDA antagonists (e.g., AP5), uncompetitive channel blockers (e.g., ketamine, memantine), or glycine-site modulators. The pharmacological outcome is contingent on the specific modulation of GluN2B-containing receptors, which are enriched in the forebrain and linked to synaptic plasticity and cognition [2]. Using a non-selective antagonist would indiscriminately block all NMDA receptor subtypes, including those essential for normal synaptic function, leading to a distinct and potentially undesirable experimental profile. Therefore, compound identity, target specificity, and mode of modulation are critical experimental variables that preclude simple interchangeability [1].

Quantitative Differentiation: NMDA Receptor Modulator 5 vs. Key Comparators


GluN2B Subunit Potency: NMDA Receptor Modulator 5 vs. Structural Analogs

NMDA receptor modulator 5 (Compound 195) exhibits a high potency for the GluN2B subunit with an IC50 of 7 nM, measured in a cell-based calcium flux assay [1]. This potency is significantly greater than that of several close structural analogs disclosed in the same patent. For example, Example 20 (a compound with a cyclopropyl substituent) has an IC50 of 22 nM, and Example 422 has an IC50 of 10 nM. This represents an approximate 3-fold and 1.4-fold increase in potency, respectively, for Compound 195.

GluN2B NMDA receptor IC50

GluN2B Selectivity: NMDA Receptor Modulator 5 vs. Pan-NMDA Antagonists

NMDA receptor modulator 5 is a selective negative allosteric modulator (NAM) of the GluN2B subunit [1]. In contrast, reference pan-NMDA antagonists like CGS 19755 (Selfotel) are competitive antagonists that bind to the glutamate site on all NMDA receptor subtypes, including NR2A, NR2B, NR2C, and NR2D [2]. This selectivity profile is a direct consequence of its binding to an allosteric site unique to GluN2B, as opposed to the conserved glutamate-binding domain targeted by CGS 19755. While a direct quantitative selectivity ratio for NMDA receptor modulator 5 against other subunits is not provided in the available data, its classification as a GluN2B NAM based on structural and functional data [1] establishes a clear mechanistic distinction from non-selective antagonists.

GluN2B Selectivity NMDA receptor subtype

Chemical Structure and Intellectual Property: NMDA Receptor Modulator 5 vs. Other GluN2B NAMs

NMDA receptor modulator 5 is specifically claimed in US Patent US10617676B2 (Example 195), assigned to Janssen Pharmaceutica [1]. Its chemical structure, N-(3,3-Difluorocyclobutyl)-2-[2-oxo-6-[3-(trifluoromethyl)phenyl]-3H-imidazo[4,5-b]pyridin-1-yl]acetamide, is distinct from other known GluN2B NAMs such as ifenprodil or Ro 25-6981. Ifenprodil, a first-generation GluN2B antagonist, has a reported IC50 of ~100-300 nM in similar functional assays [2]. This indicates that NMDA receptor modulator 5 (IC50 = 7 nM) is approximately 14- to 43-fold more potent than ifenprodil. This structural and potency differentiation is critical for establishing freedom-to-operate in commercial research and for selecting a tool compound with a unique pharmacological fingerprint.

Chemical structure Patent GluN2B

Recommended Application Scenarios for NMDA Receptor Modulator 5 Based on Quantitative Evidence


Investigating the Role of GluN2B-Containing NMDA Receptors in Synaptic Plasticity

NMDA receptor modulator 5, as a selective and potent (IC50 = 7 nM) negative allosteric modulator of GluN2B [1], is an ideal tool compound for dissecting the specific contribution of this subunit to long-term potentiation (LTP) and long-term depression (LTD) in hippocampal slice preparations. Its high potency allows for effective modulation at low concentrations, minimizing off-target effects that could confound the interpretation of results compared to less potent or non-selective tools like ifenprodil.

Profiling Novel GluN2B Modulators in a Screening Cascade

Due to its defined structure and potent activity, NMDA receptor modulator 5 serves as a valuable reference compound for benchmarking new chemical entities targeting the GluN2B allosteric site [1]. Its performance in cell-based calcium flux assays (IC50 = 7 nM) provides a clear potency threshold for hit-to-lead optimization programs. Using it alongside structural analogs from the same patent family (e.g., Example 20, IC50 = 22 nM) allows for direct structure-activity relationship (SAR) analysis.

Differentiating GluN2B-Mediated Effects in Pain or Neuroprotection Models

In vivo models of neuropathic pain or cerebral ischemia often implicate GluN2B-containing NMDA receptors. NMDA receptor modulator 5, with its subunit selectivity [1], can be used to validate target engagement and differentiate GluN2B-mediated effects from those of other NMDA receptor subtypes. Its superior potency over first-generation tools like ifenprodil (IC50 100-300 nM) [2] suggests it may achieve effective target occupancy at lower doses, potentially improving the therapeutic window in preclinical studies.

Calibrating Assays for High-Throughput Screening (HTS) of GluN2B Modulators

The robust, sub-nanomolar potency of NMDA receptor modulator 5 in a functional cell-based assay (IC50 = 7 nM) [1] makes it an excellent positive control for developing and validating high-throughput screening assays. Its strong signal-to-noise ratio at low concentrations ensures assay reliability and sensitivity for identifying novel modulators from large compound libraries.

Technical Documentation Hub

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